N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]acetamide is a substituted acetamide derivative characterized by a 2-methoxyphenyl group attached to an ethylamine backbone via an acetamide linkage. The ortho-methoxy substituent on the phenyl ring distinguishes it from para-substituted analogs, influencing its electronic, steric, and pharmacokinetic properties. Its synthesis typically involves coupling 2-(2-methoxyphenyl)ethylamine with acetylating agents, followed by purification via chromatographic methods .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-5-3-4-6-11(10)14-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWSQJQPFHBYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-methoxyphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenethylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: The 2-methoxyphenethylamine is added to a solution of acetic anhydride in a suitable solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxyphenylacetic acid or 2-methoxyphenylacetone.
Reduction: Formation of 2-methoxyphenethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesic and antipyretic drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(2-methoxyphenyl)ethyl]acetamide with analogs differing in substitution patterns, functional groups, or pharmacological profiles. Key findings are summarized in Table 1.
Structural Analogs with Methoxyphenyl Substitutions
- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a–3c): These para-methoxy analogs exhibited significant hypoglycemic activity in diabetic rat models. Compound 3a (IC₅₀ = 69 µM) demonstrated superior inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy, compared to 3b (IC₅₀ = 87 µM) and 3c (IC₅₀ = 74 µM).
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) :
This derivative, with a quinazoline-sulfonyl moiety, showed potent anticancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines. The sulfonyl group may enhance cellular uptake compared to simpler acetamides .
Analogs with Varied Substituents
- UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide): A MT2-selective melatonin receptor agonist, UCM765 demonstrated sleep-inducing and anxiolytic effects in rodents. The 3-methoxy substitution on the phenyl ring and additional phenylamino group likely contribute to receptor specificity .
- N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide: This tertiary amine-containing analog exhibits improved water solubility due to the dimethylaminoethyl group, highlighting how structural modifications address metabolic stability and bioavailability challenges .
Heterocyclic and Complex Derivatives
- KCH-1521 (N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) :
An N-acylurea derivative with talin-modulating activity, KCH-1521’s indole and dioxolane groups exemplify how hybrid structures expand therapeutic applications beyond simple acetamides .
Table 1: Key Comparisons of this compound and Analogs
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Para-methoxy derivatives (e.g., 3a–3c) may undergo faster demethylation than ortho-substituted analogs due to steric hindrance in the latter, affecting metabolic half-life .
- Solubility: Derivatives with polar groups (e.g., dimethylaminoethyl in ) exhibit improved aqueous solubility, addressing a common limitation of methoxy-substituted acetamides.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]acetamide is a compound of significant interest in biological research due to its diverse potential applications, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
This compound, with the molecular formula C12H15NO2, features a methoxy group that enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. The compound can be synthesized through various methods, typically involving the reaction of 2-methoxyphenyl ethylamine with acetic anhydride or acetyl chloride under controlled conditions to yield high purity products.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
2. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). By modulating these pathways, this compound may reduce inflammation and associated pain, making it a candidate for analgesic drug development .
3. Potential Therapeutic Applications:
this compound is being explored for its therapeutic potential in treating conditions like arthritis and other inflammatory diseases. Its ability to modulate immune responses suggests it could serve as an adjunct therapy in chronic inflammatory conditions .
The biological effects of this compound are largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in inflammation and pain signaling pathways.
- Receptor Modulation: It may bind to receptors that mediate pain and inflammation, altering their activity and leading to reduced symptoms.
The precise mechanisms remain under investigation, but preliminary findings indicate that the methoxy group plays a crucial role in enhancing binding affinity to these targets .
Case Studies
1. Antimicrobial Efficacy Study:
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple strains of E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
2. Anti-inflammatory Research:
In a controlled trial assessing the anti-inflammatory effects of this compound in animal models of arthritis, the compound demonstrated a marked decrease in paw swelling and inflammatory markers compared to control groups. This suggests its potential application in managing inflammatory diseases .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against E. coli, Staphylococcus | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduced inflammation in animal models | Inhibition of COX and LOX enzymes |
| Potential therapeutic applications | Treatment for arthritis and chronic pain | Modulation of immune response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
